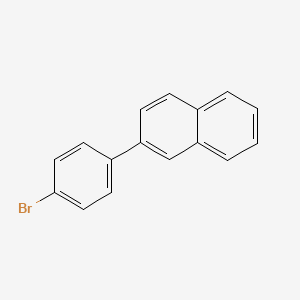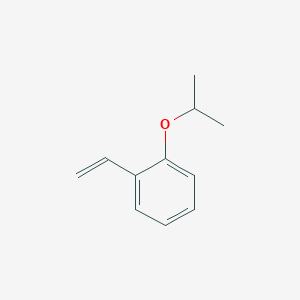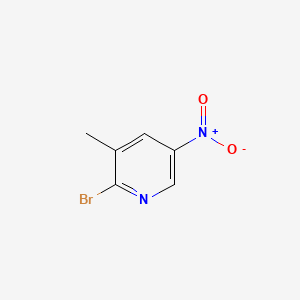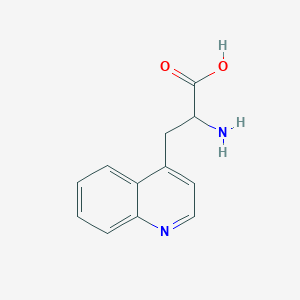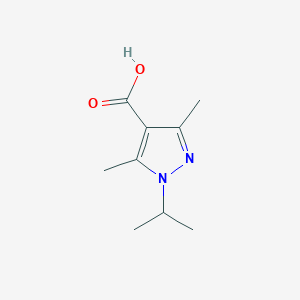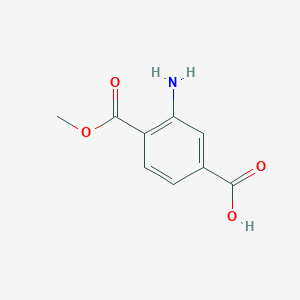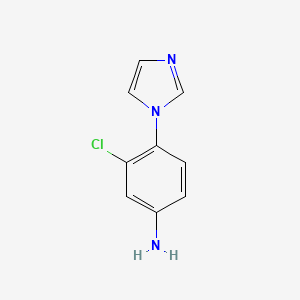
3-chloro-4-(1H-imidazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(1H-imidazol-1-yl)aniline, also known as 3CI, is a heterocyclic aromatic amine (HAA) that is widely used in scientific research due to its unique properties. It is a colorless solid that has been synthesized in various ways, and its synthesis is relatively easy compared to other HAAs. 3CI has a broad range of applications in research, from its use in catalytic reactions to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antifungal Applications
3-chloro-4-(1H-imidazol-1-yl)aniline: derivatives have shown promise in antifungal therapy. For instance, imidazole-containing chalcones are effective against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis . This suggests that compounds with the imidazole moiety, like 3-chloro-4-(1H-imidazol-1-yl)aniline, could be synthesized for potential use in treating fungal infections of the lungs.
Antitumor Potential
Imidazole derivatives have been evaluated for their antitumor potential against various cell lines. Compounds similar to 3-chloro-4-(1H-imidazol-1-yl)aniline have been synthesized and tested for their efficacy in inhibiting cancer cell growth . This compound could serve as a precursor for developing new antitumor drugs.
Anti-Candida Activity
Some imidazole derivatives exhibit significant anti-Candida activity. Research has shown that certain new 3-(1H-imidazol-1-yl) compounds have comparable or superior activity against Candida albicans when compared to established antifungal drugs like miconazole . This indicates that 3-chloro-4-(1H-imidazol-1-yl)aniline could be a valuable scaffold for creating potent anti-Candida agents.
Mécanisme D'action
Target of Action
3-chloro-4-(1H-imidazol-1-yl)aniline is a compound with a wide range of potential targets. Compounds containing the imidazole moiety are known to interact with various targets, including the respiratory system , and have been implicated in a variety of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a broad range of downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including apoptosis .
Action Environment
It’s worth noting that the reaction conditions, including the presence of arylhalides and heterocycles, can influence the synthesis of imidazole derivatives .
Propriétés
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGGODEZYBJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424415 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(1H-imidazol-1-yl)aniline | |
CAS RN |
869942-76-7 |
Source


|
| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

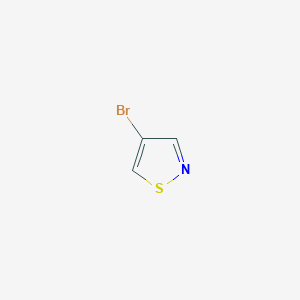
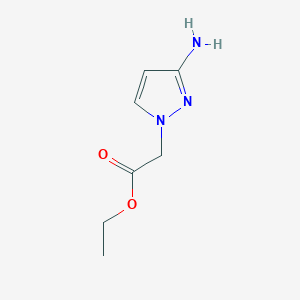
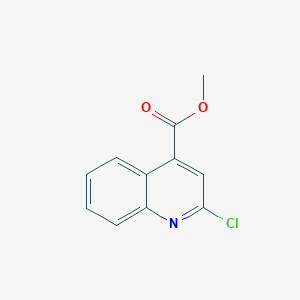
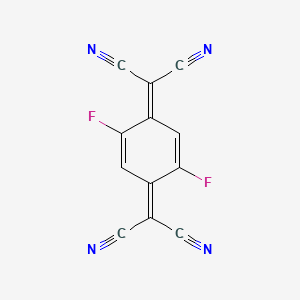
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)
